molecular formula C9H11N3O B1328208 2-[(3-Hydroxypropyl)amino]nicotinonitrile CAS No. 1030429-92-5

2-[(3-Hydroxypropyl)amino]nicotinonitrile

Cat. No.: B1328208
CAS No.: 1030429-92-5
M. Wt: 177.2 g/mol
InChI Key: LFZINDBLGGKTIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxypropyl)amino]nicotinonitrile typically involves the reaction of nicotinonitrile with 3-hydroxypropylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxypropyl)amino]nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Hydroxypropyl)amino]nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxypropyl)amino]nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Hydroxypropyl)amino]nicotinonitrile is unique due to the presence of both the hydroxypropyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research .

Biological Activity

2-[(3-Hydroxypropyl)amino]nicotinonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by various studies and data tables.

This compound, with the IUPAC name 2-(3-hydroxypropylamino)pyridine-3-carbonitrile, is synthesized through the reaction of nicotinonitrile with 3-hydroxypropylamine. The synthesis typically occurs in solvents like ethanol or methanol at temperatures ranging from 50 to 70°C, ensuring complete conversion of reactants.

Chemical Structure

The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₁N₃O
Molecular Weight179.21 g/mol
CAS Number1030429-92-5

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been noted to interact with nicotinic acetylcholine receptors, which are critical in neurotransmission and have implications in neurodegenerative diseases .

Biological Applications

The compound has potential applications in several fields, including:

  • Pharmaceutical Development : Investigated for its role as a precursor in drug synthesis.
  • Biochemical Research : Utilized in studying enzyme interactions and metabolic pathways.
  • Therapeutic Uses : Explored for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Amino nicotinonitrileLacks hydroxypropyl groupModerate enzyme inhibition
3-Hydroxypropyl nicotinonitrileLacks amino groupLimited biological activity
NicotinonitrileParent compoundBasic pharmacological properties

Properties

IUPAC Name

2-(3-hydroxypropylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-8-3-1-4-11-9(8)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZINDBLGGKTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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